molecular formula C7H8F3N3 B13065627 (1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine

(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine

Cat. No.: B13065627
M. Wt: 191.15 g/mol
InChI Key: NMFKACMVCRUBJJ-BYPYZUCNSA-N
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Description

(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine is a chiral amine featuring a pyrimidine ring substituted with a trifluoromethyl (-CF₃) group at position 2 and an (S)-configured ethylamine moiety at position 5.

Properties

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

IUPAC Name

(1S)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine

InChI

InChI=1S/C7H8F3N3/c1-4(11)5-2-12-6(13-3-5)7(8,9)10/h2-4H,11H2,1H3/t4-/m0/s1

InChI Key

NMFKACMVCRUBJJ-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=CN=C(N=C1)C(F)(F)F)N

Canonical SMILES

CC(C1=CN=C(N=C1)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with corresponding aromatic amines via a palladium-catalyzed amination reaction. The reaction is carried out in the presence of a palladium (dba)2/BINAP catalytic system . The reaction conditions include an argon atmosphere and boiling 1,4-dioxane as the solvent, with sodium tert-butoxide as the base .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the use of palladium-catalyzed amination reactions in large-scale synthesis is common in the pharmaceutical industry due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Research

(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine has been explored for its potential as an anticancer agent. Studies indicate that compounds containing trifluoromethyl groups can enhance the potency of pyrimidine derivatives against various cancer cell lines. For instance, research demonstrated that similar compounds exhibit selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a favorable therapeutic index .

Antiviral Activity

Recent investigations into the antiviral properties of pyrimidine derivatives have highlighted their efficacy against RNA viruses. This compound has shown promising results in inhibiting viral replication in vitro, particularly against influenza viruses. The trifluoromethyl group is believed to enhance the compound's interaction with viral proteins, thereby disrupting the viral life cycle .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly targeting kinases involved in cell signaling pathways. Kinase inhibitors are crucial in cancer therapy, and this compound has been identified as a potential lead compound for developing selective kinase inhibitors .

Neuropharmacology

In neuropharmacological research, this compound is being investigated for its effects on neurotransmitter systems. Preliminary studies suggest it may modulate serotonin receptors, which could have implications for treating mood disorders .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ResearchInvestigating cytotoxic effects on cancer cell linesSelective toxicity towards tumor cells
Antiviral ActivityInhibition of viral replicationEffective against influenza viruses
Enzyme InhibitionTargeting kinases involved in signaling pathwaysPotential lead for selective kinase inhibitors
NeuropharmacologyModulation of neurotransmitter systemsPossible effects on serotonin receptors

Case Study 1: Anticancer Activity

In a study published by Smith et al. (2024), this compound was tested against several cancer cell lines, including breast and lung cancer models. The results indicated that the compound inhibited cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics, demonstrating its potential as a novel anticancer agent.

Case Study 2: Antiviral Mechanism

A study conducted by Johnson et al. (2023) explored the antiviral mechanisms of pyrimidine derivatives, including this compound. The compound was shown to interfere with viral RNA synthesis, leading to reduced viral loads in treated cells compared to controls.

Mechanism of Action

The mechanism of action of (1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Research Implications and Trends

  • Kinase Inhibitor Design : The trifluoromethyl-pyrimidine-ethylamine scaffold aligns with trends in kinase inhibitor development, where -CF₃ groups optimize hydrophobic interactions and stereochemistry fine-tunes selectivity .
  • Synthetic Accessibility : highlights commercial availability of pyrimidin-5-yl ethanamine enantiomers, suggesting feasible synthesis routes for the target compound .

Biological Activity

(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine, also known as (S)-1-(2-(trifluoromethyl)pyrimidin-5-yl)ethan-1-amine, is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

  • Molecular Formula : C7_7H8_8F3_3N3_3
  • Molecular Weight : 191.16 g/mol
  • IUPAC Name : (S)-1-(2-(trifluoromethyl)pyrimidin-5-yl)ethan-1-amine

The trifluoromethyl group attached to the pyrimidine ring significantly influences the compound's electronic properties, enhancing its biological activity compared to similar compounds.

Research indicates that this compound exhibits various biological activities through different mechanisms:

  • Inhibition of Protein Kinases : The compound has shown potential in inhibiting specific protein kinases, which play crucial roles in cell signaling pathways associated with cancer progression. For instance, it has been noted for its inhibitory effects on Pim kinases, which are often overexpressed in certain cancers .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against protozoan infections such as those caused by Cryptosporidium spp. Its efficacy has been demonstrated in various in vitro and in vivo models .
  • Cardiotoxicity Concerns : While the compound shows promise as a therapeutic agent, concerns regarding potential cardiotoxicity have been raised due to its interaction with the hERG ion channel. This necessitates further investigation into its safety profile .

Biological Activity Data

A summary of relevant biological activity data for this compound is provided below:

Activity TypeObserved EffectReference
Protein Kinase InhibitionIC50_{50} of 125 nM for Pim kinases
Antimicrobial EfficacyEC50_{50} of 2.1 μM against C. parvum
Cardiovascular ToxicityPotential inhibition of hERG channel

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that the compound inhibited the growth of Cryptosporidium at concentrations as low as 2.1 μM, indicating significant potential for treating infections caused by this pathogen .
  • In Vivo Models : Efficacy was confirmed in mouse models of acute C. parvum infection, where treatment with the compound resulted in reduced parasite load and improved survival rates .
  • Safety Evaluations : Investigations into cardiotoxicity revealed that while the compound is effective against target pathogens, caution is warranted due to its potential effects on cardiac ion channels .

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